molecular formula C10H12N4O B14862184 (5-Ethyl-1,2,4-oxadiazol-3-yl)(pyridin-4-yl)methanamine

(5-Ethyl-1,2,4-oxadiazol-3-yl)(pyridin-4-yl)methanamine

Cat. No.: B14862184
M. Wt: 204.23 g/mol
InChI Key: BDBGBJOICMNOLB-UHFFFAOYSA-N
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Description

(5-Ethyl-1,2,4-oxadiazol-3-yl)(pyridin-4-yl)methanamine is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Ethyl-1,2,4-oxadiazol-3-yl)(pyridin-4-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with pyridine-4-carboxaldehyde in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(5-Ethyl-1,2,4-oxadiazol-3-yl)(pyridin-4-yl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

(5-Ethyl-1,2,4-oxadiazol-3-yl)(pyridin-4-yl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (5-Ethyl-1,2,4-oxadiazol-3-yl)(pyridin-4-yl)methanamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • (5-Methyl-1,2,4-oxadiazol-3-yl)(pyridin-4-yl)methanamine
  • (5-Propyl-1,2,4-oxadiazol-3-yl)(pyridin-4-yl)methanamine
  • (5-Butyl-1,2,4-oxadiazol-3-yl)(pyridin-4-yl)methanamine

Uniqueness

(5-Ethyl-1,2,4-oxadiazol-3-yl)(pyridin-4-yl)methanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the 5-position of the oxadiazole ring can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C10H12N4O

Molecular Weight

204.23 g/mol

IUPAC Name

(5-ethyl-1,2,4-oxadiazol-3-yl)-pyridin-4-ylmethanamine

InChI

InChI=1S/C10H12N4O/c1-2-8-13-10(14-15-8)9(11)7-3-5-12-6-4-7/h3-6,9H,2,11H2,1H3

InChI Key

BDBGBJOICMNOLB-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NO1)C(C2=CC=NC=C2)N

Origin of Product

United States

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